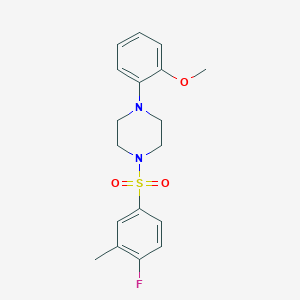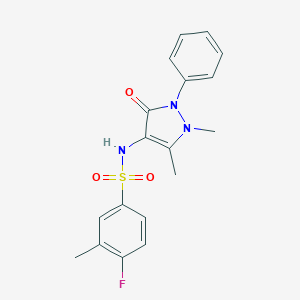![molecular formula C19H20N2O7S3 B280910 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphtho[1,8-bc]thiophene derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules and the maintenance of cell structure. By inhibiting tubulin polymerization, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one disrupts the normal functioning of cancer cells and induces cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has several advantages for use in lab experiments. It exhibits potent cytotoxicity against a range of cancer cell lines, making it a useful tool for studying cancer biology. Additionally, its mechanism of action is well characterized, making it a useful tool for studying the role of tubulin polymerization in cancer cells.
However, there are also several limitations to the use of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in lab experiments. It exhibits low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its cytotoxic effects can make it difficult to use in certain assays, as it may interfere with the viability of non-cancerous cells.
Direcciones Futuras
There are several future directions for research on 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one. One potential area of research is the development of more soluble analogs of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, which could improve its utility in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one and its effects on cancer cells. Finally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one may have potential applications in the development of new cancer therapies, and further studies are needed to explore this possibility.
Métodos De Síntesis
The synthesis of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the reaction of 2-hydroxy-1,4-naphthoquinone with morpholine and sulfonyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The yield of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Aplicaciones Científicas De Investigación
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
Fórmula molecular |
C19H20N2O7S3 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
9,11-bis(morpholin-4-ylsulfonyl)-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C19H20N2O7S3/c22-19-14-3-1-2-13-15(30(23,24)20-4-8-27-9-5-20)12-16(18(29-19)17(13)14)31(25,26)21-6-10-28-11-7-21/h1-3,12H,4-11H2 |
Clave InChI |
PPIAMCCHAVGFEG-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)

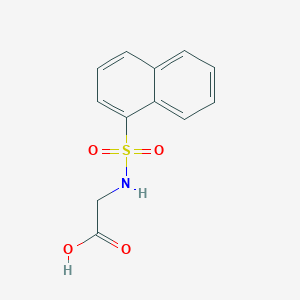
![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
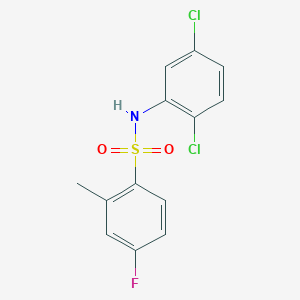

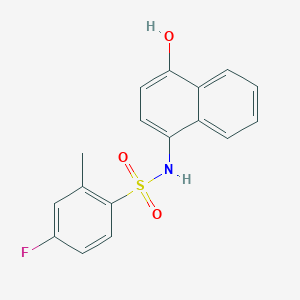
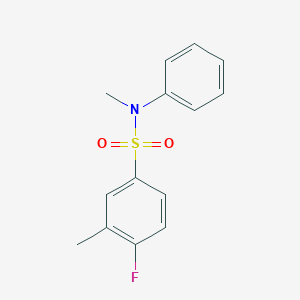
![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
